(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone
Description
The compound “(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone” is a complex organic molecule that features a triazole ring, an azetidine ring, and a pyrrole ring. These structural motifs are often found in bioactive molecules and can impart unique chemical and biological properties.
Properties
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(20-11-15(12-20)21-10-7-17-18-21)13-3-5-14(6-4-13)19-8-1-2-9-19/h1-10,15H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCQPNFVSIGIDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazole, azetidine, and pyrrole rings, followed by their assembly into the final structure. Typical synthetic routes might include:
Cycloaddition reactions: to form the triazole ring.
Nucleophilic substitution: or to form the azetidine ring.
Pyrrole synthesis: via condensation reactions.
Industrial Production Methods
Industrial production would require optimization of these synthetic steps for scalability, yield, and purity. This might involve:
Catalysts: to enhance reaction rates.
Solvent selection: to improve solubility and reaction efficiency.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potentially converting functional groups to higher oxidation states.
Reduction: Reducing functional groups to lower oxidation states.
Substitution: Replacing one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The products of these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules or as a reagent in synthetic chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications if the compound exhibits bioactivity.
Industry: Use in materials science or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Binding to molecular targets: such as enzymes or receptors.
Modulating biochemical pathways: by inhibiting or activating specific proteins.
Interacting with cellular components: to alter cell function or signaling.
Comparison with Similar Compounds
Similar Compounds
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone: can be compared to other compounds with similar ring structures, such as:
Uniqueness
The uniqueness of this compound lies in the combination of these three distinct ring systems, which could confer unique chemical reactivity and biological activity not found in simpler analogs.
Biological Activity
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone represents a novel synthetic organic molecule that integrates a triazole ring, an azetidine moiety, and a pyrrole derivative. This structural complexity suggests significant potential for diverse biological activities, particularly in the realm of medicinal chemistry.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This molecule's architecture allows for various interactions with biological targets, enhancing its therapeutic potential.
The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets through:
- Hydrogen Bond Formation : The triazole ring facilitates hydrogen bonding with target proteins.
- π-π Interactions : The aromatic components (pyrrole and phenyl) can engage in π-π stacking interactions, which are crucial in stabilizing binding with receptors or enzymes.
Pharmacological Potential
Research indicates that compounds containing triazole and azetidine rings exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may demonstrate significant antibacterial and antifungal properties.
- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines. For instance, compounds with triazole rings have been reported to inhibit histone deacetylases (HDACs), which are critical in cancer progression .
The predicted IC50 values for related compounds against human cancer cell lines often fall within the nanomolar range, indicating strong antiproliferative effects.
Case Studies and Research Findings
-
Anticancer Activity :
- A study on triazole derivatives revealed considerable activity against three human cancer cell lines with IC50 values ranging from 1.2 to 2.4 nM . This suggests that our compound may similarly exhibit potent anticancer properties.
- Another report indicated that triazole-containing compounds can act as HDAC inhibitors, with an IC50 of 9.4 μM .
-
Antimicrobial Properties :
- Triazoles have been extensively studied for their antimicrobial activities. For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
